4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide
Description
Properties
IUPAC Name |
4-(3-methylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-11(2)6-15(20)13-7-14(18-10-13)16(21)19-9-12-4-3-5-17-8-12/h3-5,7-8,10-11,18H,6,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPXCCLKQGEKEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330711 | |
| Record name | 4-(3-methylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820095 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439111-98-5 | |
| Record name | 4-(3-methylbutanoyl)-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 3-methylbutanoyl Group: This step involves the acylation of the pyrrole ring using 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 3-pyridinylmethyl Group: The final step is the N-alkylation of the pyrrole ring with 3-pyridinylmethyl chloride under basic conditions, typically using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrole nitrogen or the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the pyrrole ring and carboxamide nitrogen, leading to differences in molecular properties and bioactivity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of 4-(3-Methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide and Analogs
Key Observations
Acyl Group Variations The 3-methylbutanoyl group in the target compound provides a branched aliphatic chain, likely enhancing lipophilicity compared to the cyclopropylcarbonyl analog . This may influence blood-brain barrier penetration, relevant for CNS-targeted therapies.
Nitrogen Substituent Effects 3-Pyridinylmethyl vs. For example, 4-pyridinylmethyl derivatives may exhibit different receptor affinities due to altered spatial orientation .
Toxicity Considerations
- While Pyrinuron (a urea derivative with 3-pyridinylmethyl) exhibits high toxicity, the carboxamide core in the target compound may mitigate this risk due to differences in metabolic pathways and receptor interactions .
Physicochemical Properties
- The hydroxyphenyl substituent () increases polarity, which could improve solubility but reduce bioavailability in hydrophobic environments like lipid bilayers .
Research Implications
The structural flexibility of pyrrole-2-carboxamide derivatives allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic profiles. For instance:
- 3-Methylbutanoyl may balance lipophilicity for CNS penetration, while cyclopropylcarbonyl could favor peripheral targets .
- Substituting the pyridinylmethyl group with morpholinylpropyl () demonstrates how altering the nitrogen substituent can modulate solubility without sacrificing affinity .
Biological Activity
4-(3-Methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against specific diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a 3-methylbutanoyl group and a pyridinylmethyl moiety. Its structural formula can be represented as follows:
This structure is critical for its biological activity, influencing interactions with biological targets.
Research indicates that compounds similar to 4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide exhibit inhibitory effects on various biological pathways. Specifically, studies have identified the following mechanisms:
- Inhibition of Mycolic Acid Biosynthesis : The compound acts as an inhibitor of MmpL3, a transporter crucial for the biosynthesis of mycolic acids in Mycobacterium tuberculosis (Mtb). This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death .
- Antimicrobial Activity : The compound has demonstrated potent antimicrobial properties, particularly against drug-resistant strains of tuberculosis, with minimum inhibitory concentrations (MIC) reported below 0.016 μg/mL .
Antitubercular Activity
A pivotal study explored the structure-activity relationship (SAR) of pyrrole-2-carboxamides, revealing that modifications to the compound significantly enhance its antitubercular efficacy. Key findings include:
- Activity Against Drug-Resistant Strains : The compound showed remarkable effectiveness against drug-resistant Mtb, suggesting its potential as a novel therapeutic agent .
- Low Cytotoxicity : The cytotoxicity profile indicated an IC50 greater than 64 μg/mL, which is favorable for therapeutic applications .
Other Biological Activities
While the primary focus has been on its antitubercular properties, preliminary studies suggest other potential activities:
- Antiproliferative Effects : Some derivatives have shown promise in inhibiting cancer cell proliferation, although detailed studies are required to establish these effects conclusively.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on MmpL3 Inhibition : A comprehensive analysis demonstrated that derivatives of pyrrole-2-carboxamides effectively inhibit MmpL3 activity in M. smegmatis, indicating their potential as anti-TB agents .
- Pharmacokinetic Studies : Research assessing the pharmacokinetic properties highlighted good oral bioavailability and metabolic stability in vivo, which are crucial for developing effective treatments.
Comparative Table of Biological Activity
| Compound | MIC (μg/mL) | IC50 (μg/mL) | Target |
|---|---|---|---|
| 4-(3-Methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide | <0.016 | >64 | MmpL3 |
| NITD-304 | <0.01 | Not reported | MmpL3 |
| ICA38 | <0.05 | Not reported | MmpL3 |
Q & A
Q. What are the standard synthetic routes for preparing 4-(3-methylbutanoyl)-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide?
Methodological Answer: The compound can be synthesized via coupling reactions between a pyrrole-2-carboxylic acid derivative and a 3-pyridinylmethylamine. For example, analogous syntheses (e.g., in and ) involve activating the carboxylic acid as an acyl chloride or using coupling agents like HATU/DCC. Solvent systems (e.g., DMF, THF) and bases (e.g., triethylamine) are critical for optimizing yields. Post-synthesis purification typically employs techniques such as preparative HPLC or SFC, with purity validated via HPLC (>95%) and structural confirmation via H NMR and ESIMS .
Q. How is the compound characterized to confirm its structural identity and purity?
Methodological Answer: Characterization involves:
- H NMR : Key signals include pyrrole NH (~11.5 ppm), pyridinyl protons (~8.6 ppm), and methyl groups (~2.2 ppm) (as seen in and ).
- ESIMS : Molecular ion peaks (e.g., m/z 392.2 for related compounds in ) confirm molecular weight.
- Chromatography : HPLC (98–99% purity) and SFC (retention times: 1.29–2.45 min) validate enantiomeric purity and stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural elucidation?
Methodological Answer: Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:
Q. What strategies optimize reaction yields for derivatives with sterically hindered substituents?
Methodological Answer: Low yields (e.g., 15–35% in ) in sterically crowded systems can be improved by:
Q. How do substituents (e.g., 3-methylbutanoyl vs. cyclopropyl) influence biological activity in related carboxamides?
Methodological Answer: Structure-activity relationship (SAR) studies (e.g., ’s antiviral carboxamides) reveal:
- Lipophilicity : 3-Methylbutanoyl increases membrane permeability compared to polar groups.
- Steric effects : Bulky substituents (e.g., cyclopropyl in ) may enhance target binding specificity.
- Electron-withdrawing groups : Trifluoromethyl ( ) improves metabolic stability. Validate via in vitro assays (e.g., enzyme inhibition) and docking simulations .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address discrepancies in reported enantiomer retention times (SFC data)?
Methodological Answer: Variations in SFC retention times (e.g., 1.41 vs. 2.45 min in ) require:
- Chiral column standardization : Use columns with consistent stationary phases (e.g., amylose vs. cellulose).
- Mobile phase optimization : Adjust CO/co-solvent ratios to improve resolution.
- Cross-lab validation : Collaborate with multiple labs to confirm reproducibility .
Q. What analytical methods differentiate regioisomers in pyrrole-2-carboxamide derivatives?
Methodological Answer: Regioisomeric ambiguity (e.g., substitution at pyrrole C3 vs. C5) is resolved via:
- NOESY NMR : Spatial proximity between substituents and pyrrole NH.
- X-ray crystallography : Definitive structural assignment (e.g., ’s quinolizine derivatives).
- MS/MS fragmentation : Diagnostic fragment ions (e.g., loss of 3-methylbutanoyl group) .
Contradiction Management
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
